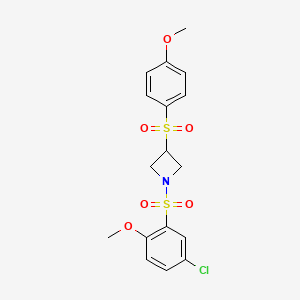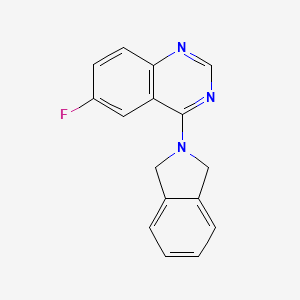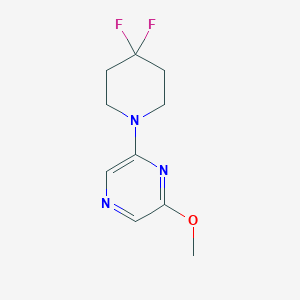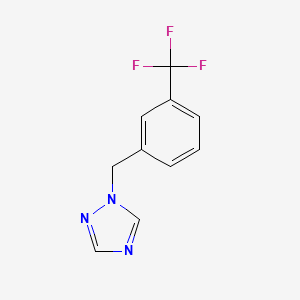![molecular formula C14H20N5O2+ B15119300 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione is a complex organic compound with a unique structure that includes a purine ring system substituted with a piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the piperidine moiety. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar purine core but with different substituents, leading to variations in its chemical and biological properties.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: This compound is a potent dipeptidyl peptidase 4 inhibitor with applications in the treatment of type 2 diabetes.
Properties
Molecular Formula |
C14H20N5O2+ |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione |
InChI |
InChI=1S/C14H20N5O2/c1-9-6-4-5-7-19(9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3/q+1 |
InChI Key |
GRNPWRAIMQHVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=NC3=[N+](C(=O)N(C(=O)C3=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119219.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide](/img/structure/B15119254.png)
![1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)

![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B15119275.png)

![3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B15119280.png)

![3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole](/img/structure/B15119293.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119301.png)
![11-[(3-Methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119308.png)
![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)

